Proctolin

Description

Properties

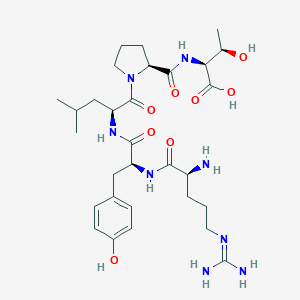

IUPAC Name |

(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48N8O8/c1-16(2)14-22(28(44)38-13-5-7-23(38)27(43)37-24(17(3)39)29(45)46)36-26(42)21(15-18-8-10-19(40)11-9-18)35-25(41)20(31)6-4-12-34-30(32)33/h8-11,16-17,20-24,39-40H,4-7,12-15,31H2,1-3H3,(H,35,41)(H,36,42)(H,37,43)(H,45,46)(H4,32,33,34)/t17-,20+,21+,22+,23+,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKUPPLMEDQDAJX-UEHMALFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCN=C(N)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80956793 | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

648.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57966-42-4, 35373-63-8 | |

| Record name | Proctolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057966424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(N-{2-[(2-Amino-5-carbamimidamido-1-hydroxypentylidene)amino]-1-hydroxy-3-(4-hydroxyphenyl)propylidene}leucyl)pyrrolidin-2-yl](hydroxy)methylidene}threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80956793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Proctolin: A Comprehensive Technical Guide to its Discovery, History, and Function

Abstract

This technical guide provides an in-depth exploration of the neuropeptide proctolin, from its initial discovery to its current understanding as a significant neuromodulator in arthropods. This compound, a pentapeptide with the sequence Arginine-Tyrosine-Leucine-Proline-Threonine (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be fully sequenced, marking a pivotal moment in invertebrate neurobiology.[1][2] This document details the historical context of its discovery, the methodologies employed in its isolation and characterization, its physiological roles, and the intricacies of its signaling pathways. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important signaling molecule.

Discovery and History

The journey to understanding this compound began in the mid-20th century with observations of the physiological effects of unknown substances on insect muscle. The official discovery and characterization of this compound were a landmark achievement in the field of insect neurochemistry.

Initial Observations and Isolation

In 1975, Alvin N. Starratt and Brian E. Brown first isolated this compound from the American cockroach, Periplaneta americana.[1][3] Their work was foundational, involving the extraction and purification of the myotropic substance from a staggering 125,000 individual cockroaches.[1] The bioassay-guided fractionation process utilized the proctodeal (hindgut) muscle of the cockroach, which exhibited a contractile response to the active substance.

Structure Elucidation and Synthesis

Following its isolation, the amino acid sequence of this compound was determined using the Edman degradation method to be Arg-Tyr-Leu-Pro-Thr.[1] This was a significant accomplishment as it represented the first successful sequencing of an insect neuropeptide.[1] The structure was subsequently confirmed by chemical synthesis, and the synthetic peptide was shown to possess the same biological activity as the native substance.

Experimental Protocols

The study of this compound has relied on a variety of experimental techniques, from classical biochemical methods to modern molecular and physiological assays. This section details the core methodologies that have been instrumental in this compound research.

Neuropeptide Isolation and Identification (Modern Approach)

While the original isolation of this compound was a monumental effort, contemporary methods for neuropeptide discovery are significantly more streamlined and sensitive.

Experimental Workflow for Neuropeptide Identification

Methodology:

-

Tissue Dissection and Extraction: Neural tissues, such as the central nervous system (CNS) or specific ganglia, are dissected from the insect. The tissues are then homogenized in an extraction solvent, typically an acidic solution of methanol or acetonitrile, to precipitate larger proteins while keeping smaller peptides in solution.

-

Purification: The homogenate is centrifuged, and the supernatant containing the peptides is collected. This extract can be further purified using solid-phase extraction (SPE) to remove interfering substances.

-

Mass Spectrometry: The purified peptide extract is analyzed by mass spectrometry (MS), often coupled with high-performance liquid chromatography (HPLC) for separation. Tandem mass spectrometry (MS/MS) is then used to fragment the peptides and determine their amino acid sequences.

-

Data Analysis: The resulting MS/MS spectra are searched against protein sequence databases or analyzed using de novo sequencing algorithms to identify the peptides.

Muscle Contraction Bioassay

The myotropic activity of this compound is a hallmark of its function and is routinely measured using in vitro muscle contraction assays.

Experimental Workflow for Muscle Contraction Bioassay

Methodology:

-

Tissue Preparation: A target muscle, such as the hindgut, oviduct, or specific skeletal muscles, is dissected from the insect and placed in an organ bath containing an appropriate physiological saline solution.

-

Mounting: One end of the muscle preparation is fixed, while the other is attached to a sensitive force transducer.

-

Data Acquisition: The muscle is allowed to equilibrate, and then this compound is added to the bath at various concentrations. The resulting contractions are recorded by the force transducer and a data acquisition system.

-

Analysis: The amplitude and frequency of the contractions are measured to generate dose-response curves and determine the EC50 (half-maximal effective concentration) of this compound.

Receptor Binding Assay

Receptor binding assays are crucial for characterizing the interaction of this compound with its receptor and for screening potential agonists and antagonists.

Methodology:

-

Membrane Preparation: Tissues expressing the this compound receptor or cells heterologously expressing the receptor are homogenized and centrifuged to isolate the cell membrane fraction.

-

Radioligand Binding: The membranes are incubated with a radiolabeled form of this compound (e.g., ¹²⁵I-proctolin).

-

Competition Assay: To determine the binding affinity of unlabeled compounds, competition experiments are performed where the membranes are incubated with the radioligand and increasing concentrations of the unlabeled competitor (e.g., this compound or its analogs).

-

Separation and Counting: The bound radioligand is separated from the unbound ligand by rapid filtration, and the amount of radioactivity bound to the membranes is quantified using a scintillation counter.

-

Data Analysis: The data is used to calculate the IC50 (half-maximal inhibitory concentration), which represents the concentration of the competitor that displaces 50% of the specific binding of the radioligand.

Quantitative Data

The physiological effects of this compound are dose-dependent. The following tables summarize key quantitative data from various studies.

Table 1: this compound Receptor Binding and Activation

| Species | Receptor | Assay Type | Ligand | Parameter | Value | Reference |

| Drosophila melanogaster | CG6986 | Second Messenger Activation | This compound | EC₅₀ | 0.3 nM | [4][5] |

| Drosophila melanogaster | CG6986 | Competition Binding | This compound | IC₅₀ | 4 nM | [4][5] |

Table 2: Physiological Effects of this compound

| Species | Tissue | Effect | Threshold Concentration | Max Effect Concentration | Reference |

| Rhodnius prolixus | Hindgut | Increased Basal Tonus | ~1 nM | 1 µM | [6] |

| Rhodnius prolixus | Heart | Increased Beat Frequency | 0.1 - 1 nM | 100 nM | [6] |

| Limulus polyphemus | Heart | Increased Contraction Force | 0.3 nM | - | [7] |

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells.[4][5] In Drosophila melanogaster, this receptor has been identified as the product of the CG6986 gene.[4] The binding of this compound to its receptor initiates an intracellular signaling cascade involving second messengers.

This compound Signaling Pathway Diagram

Activation of the this compound receptor, a Gq-protein coupled receptor, stimulates phospholipase C (PLC).[2] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.[2] The elevated intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to the final physiological response, such as muscle contraction.[2] this compound signaling has also been linked to the modulation of cyclic AMP (cAMP) levels in some systems.

Physiological Functions and Roles

This compound functions primarily as a neuromodulator and neurohormone in arthropods.[6][8] It is involved in a wide range of physiological processes, with its most well-characterized role being the stimulation of muscle contraction.

-

Visceral Muscle Contraction: this compound is a potent stimulator of visceral muscles, including the hindgut, foregut, and oviducts in various insect species.[3][9]

-

Skeletal Muscle Modulation: It enhances neuromuscular transmission and contraction of skeletal muscles.[6][8]

-

Cardioacceleration: this compound can increase the heart rate in some insects.[3][9]

-

Reproductive Processes: It plays a role in modulating reproductive tissues and behaviors, such as oviduct contractions.[9][10]

Synthesis and Degradation

This compound is synthesized as a preproprotein encoded by the this compound gene (CG7105 in Drosophila melanogaster).[1][3] The preproprotein contains a signal peptide that is cleaved, followed by further enzymatic processing to release the mature pentapeptide.[1][3]

The action of this compound is terminated by its degradation by peptidases.[1][3] The primary cleavage site is the Arg-Tyr bond, followed by the Tyr-Leu bond.[3][7] Soluble aminopeptidases have been identified as key enzymes in this degradation process.[3]

Conclusion and Future Directions

Since its discovery, this compound has served as a model for understanding neuropeptide function in invertebrates. Its well-defined structure and potent biological activities have made it a subject of intense research. For drug development professionals, the this compound signaling pathway presents a potential target for the development of novel and specific insecticides. Future research will likely focus on further elucidating the diversity of this compound receptor subtypes, the specific downstream targets of its signaling cascade, and its role in complex behaviors. The continued application of advanced techniques such as CRISPR-Cas9 for gene editing and sophisticated imaging will undoubtedly provide deeper insights into the multifaceted world of this pioneering neuropeptide.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Second messenger system - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Conformational and receptor-binding properties of the insect neuropeptide this compound and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eje.cz [eje.cz]

- 10. tools.thermofisher.com [tools.thermofisher.com]

Proctolin Gene System in Drosophila melanogaster: A Technical Guide to Cloning, Expression, and Function

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The pentapeptide proctolin (Arg-Tyr-Leu-Pro-Thr) was the first insect neuropeptide to be sequenced and is a pivotal neuromodulator in arthropods. In Drosophila melanogaster, this compound functions as both a neurohormone and a cotransmitter, influencing a range of physiological processes including muscle contractility and cardiovascular function. This technical guide provides an in-depth overview of the this compound system in Drosophila, detailing the molecular cloning of the this compound gene (Proct), its expression patterns, the associated signaling pathway, and quantitative functional data. The document includes detailed experimental protocols for key analysis techniques and visual diagrams to illustrate complex workflows and pathways, serving as a comprehensive resource for researchers investigating neuropeptide signaling and its potential as a target for drug development.

This compound Gene and Receptor Identification

The genetic basis for this compound production and signaling in Drosophila melanogaster has been traced to two key genes:

-

The this compound Precursor Gene (Proct): Identified as the gene CG7105 (FlyBase ID: FBgn0035676), it encodes a 140-amino acid preproprotein.[1][2] This precursor contains a single copy of the this compound (RYLPT) sequence, which is flanked by cleavage sites recognized by processing endoproteases to release the mature pentapeptide.[1][2]

-

The this compound Receptor Gene (ProcR): The receptor for this compound is a G-protein coupled receptor (GPCR) encoded by the gene CG6986 (FlyBase ID: FBgn0034423).[1][3] This receptor was identified by expressing orphan GPCRs from the Drosophila genome in mammalian cell lines and screening them against a library of neuropeptides, where CG6986 showed high specificity and affinity for this compound.[3][4]

Gene Cloning and Expression Analysis

The identification and characterization of the Proct gene and its product have relied on a combination of genomic analysis, molecular cloning, and expression studies.

Molecular Cloning Workflow

The cloning of the Proct gene (CG7105) followed the identification of its sequence within the annotated Drosophila genome. A typical workflow to isolate and express the cDNA involves reverse transcription PCR (RT-PCR) from total RNA followed by cloning into an expression vector.

Caption: Workflow for cloning the Proct (CG7105) cDNA.

Spatial Expression Profile

The expression of this compound mRNA and the localization of the mature peptide and its receptor have been mapped using in situ hybridization and immunohistochemistry.

-

Proct mRNA Expression: Using in situ hybridization, transcripts of the Proct gene are detected in a specific and stereotyped population of neurons within the larval central nervous system (CNS).[2][5]

-

This compound Peptide Localization: Antibodies against this compound reveal its presence in a small number of neurons in the larval CNS.[6][7] These neurons project to various peripheral targets, with immunoreactive neuromuscular endings found on visceral muscles of the hindgut and a specific subset of somatic body-wall muscles (fibers 4, 12, and 13).[7][8][9] this compound is also present in the ring gland, suggesting a neurohormonal role.[2][8]

-

This compound Receptor Localization: The this compound receptor (ProcR) is expressed in tissues known to be targets of this compound.[3] Immunosignals for the receptor are strong in the hindgut, the heart (aorta), Malpighian tubules, and distinct neuronal populations within the CNS.[3][4][10]

Quantitative Data Summary

Functional studies have quantified the physiological effects of this compound and its binding affinity to its receptor, ProcR.

Table 1: this compound Receptor (ProcR) Binding and Activation Affinity

| Parameter | Value | Method | Cell System | Reference |

| EC50 | 0.3 nM | Second Messenger Activation | Mammalian HEK & CHO Cells | [3][4][11] |

| IC50 | 4 nM | Competitive Radioligand Binding | Mammalian HEK Cells | [3][4][11] |

Table 2: Physiological Effects of this compound Modulation

| System | Effect | Concentration / Condition | Magnitude of Change | Reference |

| Pupal Heart | Increased Heart Rate | Overexpression of Proct gene | 14% increase | [2][5] |

| Larval Muscle | Enhanced Contractions | 10-8 M this compound | Significant amplitude increase | [8] |

| Larval Hindgut | Increased Basal Tonus | ~10-9 M (Threshold) | Dose-dependent increase | [12] |

| Larval Heart | Increased Beat Frequency | 10-10 M to 10-9 M (Threshold) | Dose-dependent increase | [12] |

This compound Signaling Pathway

This compound exerts its effects by binding to the ProcR, a GPCR that couples to intracellular second messenger systems.[13] Upon binding, the receptor activates a heterotrimeric G-protein, leading to the stimulation of downstream effectors. Evidence points to the involvement of both the phospholipase C (PLC) and adenylyl cyclase (AC) pathways, resulting in elevated levels of inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[13][14] This cascade ultimately leads to an increase in intracellular calcium concentrations, which drives physiological responses like muscle contraction.[13]

Caption: this compound Gq-coupled signaling pathway.

Appendices: Experimental Protocols

Protocol: Detection of Proct mRNA via Whole-Mount In Situ Hybridization

This protocol is adapted from standard procedures for Drosophila embryos and larval tissues.[15][16][17] It uses a digoxigenin (DIG)-labeled antisense RNA probe to detect Proct transcripts.

Caption: Workflow for whole-mount RNA in situ hybridization.

Materials:

-

Drosophila larvae

-

Phosphate-buffered saline with 0.1% Tween 20 (PBT)

-

4% formaldehyde in PBT

-

Proteinase K (20 µg/mL)

-

Hybridization Buffer (50% formamide, 5x SSC, 100 µg/mL tRNA, 50 µg/mL heparin, 0.1% Tween 20)

-

DIG-labeled antisense RNA probe for Proct (CG7105)

-

Anti-DIG-AP (alkaline phosphatase conjugated) antibody

-

NBT/BCIP substrate solution

Procedure:

-

Tissue Preparation: Dissect larval CNS in cold PBT. Fix immediately in 4% formaldehyde for 20-30 minutes at room temperature.

-

Permeabilization: Wash tissues 3x in PBT. Incubate in Proteinase K solution for 3-5 minutes. The exact time must be optimized to avoid tissue damage.[18] Stop the reaction by washing with PBT.

-

Post-Fixation: Fix again in 4% formaldehyde for 20 minutes to preserve morphology.

-

Prehybridization: Wash 5x in PBT. Incubate tissues in Hybridization Buffer for at least 2 hours at 56-65°C.[17]

-

Hybridization: Replace the buffer with fresh Hybridization Buffer containing the DIG-labeled Proct probe (~100 ng/sample). Incubate overnight at 56-65°C.[17]

-

Washing: Perform a series of high-stringency washes at the hybridization temperature to remove non-specifically bound probe. This typically involves washes with decreasing concentrations of PBT in Hybridization Buffer, followed by several washes in PBT alone.[17]

-

Antibody Incubation: Block non-specific antibody binding with a blocking solution (e.g., PBT with 5% normal goat serum). Incubate with anti-DIG-AP antibody (e.g., 1:2000 dilution) overnight at 4°C.[15]

-

Detection: Wash extensively in PBT to remove unbound antibody. Equilibrate in an alkaline phosphatase buffer. Add the NBT/BCIP substrate and incubate in the dark. Monitor the color development (a purple precipitate) under a dissecting microscope.

-

Final Steps: Stop the reaction by washing thoroughly with PBT. Tissues can be cleared and mounted in glycerol for imaging.

Protocol: Detection of this compound Peptide via Immunohistochemistry

This protocol provides a general framework for localizing the this compound peptide in Drosophila tissues using immunofluorescence.[4][19]

Materials:

-

Drosophila larvae or adults

-

PBT (as above)

-

4% formaldehyde in PBT

-

Blocking Solution (e.g., PBT with 10% Normal Goat Serum and 0.3% Triton X-100)

-

Primary Antibody: Rabbit anti-proctolin

-

Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Mounting medium with DAPI (optional, for nuclear counterstain)

Procedure:

-

Dissection and Fixation: Dissect target tissues (e.g., CNS, gut) in cold PBT and fix in 4% formaldehyde for 20-30 minutes at room temperature.

-

Washing and Permeabilization: Wash tissues 3-5 times in PBT containing 0.3% Triton X-100 (PBTx) to permeabilize membranes.

-

Blocking: Incubate tissues in Blocking Solution for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the tissues with the primary anti-proctolin antibody, diluted in Blocking Solution, overnight at 4°C with gentle agitation.[4]

-

Washing: Wash tissues extensively (e.g., 6 times for 20 minutes each) in PBTx to remove all unbound primary antibody.

-

Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody, diluted in Blocking Solution, for 2 hours at room temperature or overnight at 4°C. Protect from light from this step onwards.

-

Final Washes: Wash tissues again extensively in PBTx to remove unbound secondary antibody. A final wash in PBT can be performed.

-

Mounting and Imaging: Mount the tissues in an appropriate mounting medium. Image using a confocal or fluorescence microscope.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Identification of a this compound preprohormone gene (Proct) of Drosophila melanogaster: expression and predicted prohormone processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. Identification of the neuropeptide transmitter this compound in Drosophila larvae: characterization of muscle fiber-specific neuromuscular endings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Proteome-wide quantitative analysis of redox cysteine availability in the Drosophila melanogaster eye reveals oxidation of phototransduction machinery during blue light exposure and age - PMC [pmc.ncbi.nlm.nih.gov]

- 15. RNA In Situ Hybridization with Drosophila Embryos | Bender Lab [bender.hms.harvard.edu]

- 16. mdpi.com [mdpi.com]

- 17. Whole Mount RNA Fluorescent in situ Hybridization of Drosophila Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fly-fish.ccbr.utoronto.ca [fly-fish.ccbr.utoronto.ca]

- 19. researchgate.net [researchgate.net]

The Physiological Role of Proctolin in Insect Visceral Muscle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be chemically characterized. It functions as a potent neuromodulator and neurohormone, exerting significant excitatory effects on visceral, cardiac, and skeletal muscles across a wide range of insect species. In visceral muscle systems, which are crucial for physiological processes such as digestion, reproduction, and circulation, this compound plays a key role in stimulating and potentiating muscle contractions. This technical guide provides an in-depth overview of the physiological role of this compound in insect visceral muscle, with a focus on its quantitative effects, the underlying signal transduction pathways, and detailed experimental methodologies for its study. This information is critical for researchers in insect physiology and provides a foundation for the development of novel insecticides targeting the proctolinergic system.

Introduction

Insect visceral muscles, though striated, exhibit functional similarities to vertebrate smooth muscles, controlling involuntary processes essential for survival and reproduction. The regulation of these muscles is complex, involving neural inputs and a diverse array of neurohormones and neuropeptides. Among these, this compound stands out for its potent myotropic (muscle-stimulating) activity.[1] First isolated from the cockroach Periplaneta americana, this compound has since been identified in numerous insect orders, including Orthoptera, Hemiptera, Diptera, and Coleoptera.[1]

This compound's physiological actions are diverse, ranging from the stimulation of gut peristalsis to the modulation of reproductive tissue contractions and heart rate.[1][2][3] It can act as a co-transmitter, often with glutamate, to enhance neuromuscular transmission and muscle contraction.[2] The this compound receptor, a G-protein coupled receptor (GPCR), has been identified in Drosophila melanogaster, providing a molecular basis for its diverse physiological effects.[4][5]

This guide will systematically explore the physiological role of this compound in insect visceral muscle, presenting quantitative data on its effects, detailing the experimental protocols used to elucidate its function, and visualizing the key signaling pathways involved.

Quantitative Effects of this compound on Visceral Muscle Contraction

This compound's effects on insect visceral muscle are dose-dependent, characterized by a threshold concentration for initiating a response, an EC50 value representing the concentration for half-maximal response, and a maximal contraction amplitude. These parameters vary depending on the insect species, the specific visceral muscle tissue, and the experimental conditions.

| Insect Species | Visceral Muscle | This compound Concentration | Effect | Reference |

| Rhodnius prolixus (5th instar) | Anterior Midgut | Threshold: ~10⁻⁹ M | Increases frequency and amplitude of spontaneous contractions; increases basal tonus. | [2] |

| Rhodnius prolixus (5th instar) | Hindgut | Threshold: ~10⁻⁹ M; Maximum effect: 10⁻⁶ M | Increases basal tonus. | [2] |

| Drosophila melanogaster (larvae) | Body-wall muscles | Threshold: 10⁻⁹ - 10⁻⁸ M; EC50: 8.5 x 10⁻⁷ M; Saturation: ≥ 10⁻⁵ M | Induces sustained muscle contractions (increase in muscle tonus). | [6] |

| Drosophila melanogaster | Expressed Receptor (CG6986) in mammalian cells | EC50: 0.3 nM | Second messenger activation. | [4] |

| Drosophila melanogaster | Expressed Receptor (CG6986) in mammalian cells | IC50: 4 nM | High-affinity binding in competition assays. | [4] |

| Idotea baltica (marine isopod) | Abdominal extensor muscle fibers | 10⁻⁹ - 10⁻⁶ M | Increases fiber's input resistance by up to 25%. | [7] |

Signal Transduction Pathway of this compound

This compound exerts its effects on visceral muscle by binding to a specific G-protein coupled receptor (GPCR) on the muscle cell membrane. This binding initiates a cascade of intracellular events, ultimately leading to an increase in intracellular calcium concentration ([Ca²⁺]i) and muscle contraction.

The primary signaling pathway involves the activation of a Gαq-type G-protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4]

-

IP₃-mediated Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytosol.

-

DAG-mediated Effects: DAG, along with the increased cytosolic Ca²⁺, activates protein kinase C (PKC). Activated PKC can then phosphorylate various target proteins, contributing to the modulation of muscle contraction.[8]

-

Calcium Influx: In addition to release from intracellular stores, this compound also stimulates the influx of extracellular Ca²⁺ through sarcolemmal ion channels. Evidence suggests the involvement of both voltage-dependent and non-voltage-dependent Ca²⁺ channels.[7]

While the IP₃/DAG pathway is considered the primary mechanism, some studies have also implicated the involvement of cyclic AMP (cAMP) in this compound signaling, suggesting potential crosstalk between these second messenger systems.[4][7] However, in some crustacean muscles, this compound's effects are mimicked by a cAMP analog, and a protein kinase A (PKA) blocker can reduce the this compound-induced increase in membrane resistance, indicating a role for the cAMP/PKA pathway in those systems.[7]

Caption: this compound signaling pathway in insect visceral muscle.

Experimental Protocols

Insect Visceral Muscle Contraction Assay

This protocol describes a general method for recording the contractions of isolated insect visceral muscle, such as the hindgut or oviduct, in response to this compound application.

Materials:

-

Dissecting microscope and tools (forceps, scissors)

-

Sylgard-lined petri dish

-

Insect physiological saline (see Table below for examples)

-

Force transducer

-

Micromanipulator

-

Data acquisition system and amplifier

-

This compound stock solution

Example Insect Physiological Salines:

| Component | Cockroach Saline (mM) | Locust Saline (mM) |

| NaCl | 154 | 150 |

| KCl | 3 | 10 |

| CaCl₂ | 3 | 5 |

| NaHCO₃ | 1 | 4 |

| MgCl₂ | - | 4 |

| Trehalose | - | 5 |

| HEPES | 5 | 5 |

| pH | 7.2 | 7.2 |

Procedure:

-

Dissect the desired visceral muscle (e.g., hindgut, oviduct) from a cold-anesthetized insect under a dissecting microscope in a petri dish filled with insect physiological saline.

-

Carefully remove any adhering fat body and connective tissue.

-

Transfer the isolated muscle to a small organ bath continuously perfused with fresh, aerated physiological saline.

-

Attach one end of the muscle preparation to a fixed hook and the other end to an isotonic force transducer using a fine thread or hook.

-

Allow the preparation to equilibrate for at least 30 minutes, during which a stable baseline of spontaneous contractions (if any) should be established.

-

Prepare serial dilutions of this compound in physiological saline.

-

Apply known concentrations of this compound to the organ bath, starting with the lowest concentration.

-

Record the changes in muscle tension (amplitude and frequency of contractions, and basal tonus) for each concentration.

-

After each application, thoroughly wash the preparation with fresh saline until the muscle activity returns to baseline before applying the next concentration.

-

Record the data using a suitable data acquisition system for later analysis.

Caption: Experimental workflow for insect visceral muscle contraction assay.

Radioligand Binding Assay for this compound Receptor

This protocol outlines a method for characterizing the binding of a radiolabeled this compound analog to its receptor in membrane preparations from insect cells (e.g., Sf9 cells) expressing the recombinant this compound receptor.[4][9]

Materials:

-

Insect cells expressing the this compound receptor

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4) with protease inhibitors

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

-

Radiolabeled this compound (e.g., ¹²⁵I-proctolin)

-

Unlabeled this compound

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and scintillation fluid

Procedure:

-

Membrane Preparation:

-

Harvest insect cells expressing the this compound receptor.

-

Homogenize the cells in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with fresh homogenization buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in binding buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine the membrane preparation, radiolabeled this compound (at a concentration near its Kd), and either binding buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding). For competition assays, add varying concentrations of the unlabeled competitor.

-

Incubate the mixture for a predetermined time at a specific temperature (e.g., 60 minutes at 30°C) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation binding experiments, plot specific binding against the concentration of radioligand to determine the Kd and Bmax.

-

For competition binding experiments, plot the percentage of specific binding against the concentration of the unlabeled competitor to determine the IC50, from which the Ki can be calculated.

-

HPLC Purification of this compound

This protocol provides a general method for the purification of this compound from insect tissues, such as the CNS or hindgut, using reverse-phase high-performance liquid chromatography (RP-HPLC).[10]

Materials:

-

Insect tissue

-

Extraction solution (e.g., acidified methanol)

-

Centrifuge

-

HPLC system with a C18 reverse-phase column and a UV detector

-

Mobile phase A: e.g., 0.1% trifluoroacetic acid (TFA) in water

-

Mobile phase B: e.g., 0.1% TFA in acetonitrile

-

This compound standard

Procedure:

-

Extraction:

-

Homogenize the dissected insect tissue in the extraction solution.

-

Centrifuge the homogenate to pellet the cellular debris.

-

Collect the supernatant containing the peptides.

-

Lyophilize or evaporate the supernatant to concentrate the sample.

-

-

HPLC Separation:

-

Reconstitute the dried extract in a small volume of mobile phase A.

-

Inject the sample onto the C18 column.

-

Elute the peptides using a linear gradient of mobile phase B (e.g., 0-60% acetonitrile over 60 minutes).

-

Monitor the elution profile at a suitable wavelength for peptide bonds (e.g., 214 nm).

-

-

Fraction Collection and Bioassay:

-

Collect fractions at regular intervals.

-

Evaporate the solvent from each fraction.

-

Reconstitute the fractions in physiological saline and test their biological activity using a visceral muscle bioassay (as described in section 4.1).

-

-

Identification:

-

Compare the retention time of the bioactive fraction with that of a synthetic this compound standard run under the same HPLC conditions.

-

Further confirmation can be achieved by mass spectrometry of the purified fraction.

-

Conclusion and Future Directions

This compound is a pivotal neuropeptide in the regulation of insect visceral muscle physiology. Its potent myotropic effects are mediated through a well-defined GPCR signaling pathway that ultimately leads to an increase in intracellular calcium. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers studying the proctolinergic system.

For drug development professionals, the this compound receptor represents a promising target for the design of novel and specific insecticides. A thorough understanding of the structure-activity relationships of this compound and its analogs, coupled with high-throughput screening assays based on the protocols outlined here, can facilitate the discovery of potent and selective agonists or antagonists.

Future research should focus on further elucidating the diversity of this compound receptor subtypes across different insect species and tissues, which may open avenues for more targeted pest control strategies. Additionally, a deeper understanding of the potential crosstalk between the this compound signaling pathway and other neuromodulatory systems will provide a more complete picture of the intricate regulation of insect visceral muscle function. The continued application and refinement of the techniques described in this guide will be instrumental in advancing these research frontiers.

References

- 1. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The this compound Gene and Biological Effects of this compound in the Blood-Feeding Bug, Rhodnius prolixus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The muscular contractions of the midgut of the cockroach, Diploptera punctata: effects of the insect neuropeptides this compound and leucomyosuppressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on contractions, membrane resistance, and non-voltage-dependent sarcolemmal ion channels in crustacean muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The neuropeptide this compound potentiates contractions and reduces cGMP concentration via a PKC-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

Proctolin Signaling: A Technical Guide to the Core Pathway and Second Messengers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), is a highly conserved neuropeptide in arthropods that functions as a neuromodulator and neurohormone. It plays a crucial role in regulating a variety of physiological processes, including muscle contraction, heart rate, and gut motility.[1][2] Understanding the intricacies of the this compound signaling pathway is paramount for the development of novel insecticides and for advancing our fundamental knowledge of invertebrate neurobiology. This technical guide provides an in-depth exploration of the core this compound signaling cascade, its associated second messengers, and detailed methodologies for its investigation.

The this compound Signaling Pathway: A Gq-Coupled Cascade

This compound initiates its effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of target cells.[3][4][5] In Drosophila melanogaster, this receptor has been identified as the orphan GPCR CG6986.[2][6] Upon binding of this compound, the receptor undergoes a conformational change, leading to the activation of a heterotrimeric G protein of the Gq alpha subunit family.[7][8][9]

The activated Gq alpha subunit, in turn, stimulates the membrane-bound enzyme phospholipase C (PLC).[10][11] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][12]

IP3, a small, water-soluble molecule, diffuses into the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as an intracellular calcium store.[11] This binding triggers the opening of calcium channels and the release of stored calcium ions (Ca2+) into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[13][14]

Simultaneously, DAG, which remains in the plasma membrane, acts as a docking site and activator for protein kinase C (PKC).[15] The increase in intracellular Ca2+ further potentiates the activation of PKC. Activated PKC then phosphorylates a variety of downstream target proteins, leading to the ultimate physiological response, such as muscle contraction.

The role of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP), in this compound signaling is less definitive. Some studies suggest that this compound does not significantly alter cAMP or cGMP levels, or may even cause a decrease in their concentration, indicating that the primary signaling cascade operates independently of the adenylyl cyclase and guanylyl cyclase pathways.[13][16][17]

Signaling Pathway Diagram

Caption: The this compound Signaling Pathway.

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound receptor binding and the physiological effects of this compound.

Table 1: this compound Receptor Binding Affinity in Drosophila melanogaster

| Parameter | Value | Cell Type | Reference |

| EC50 (Second Messenger Activation) | 0.3 nM | Mammalian cells expressing CG6986 | [3][6] |

| IC50 (Competition Binding) | 4 nM | Mammalian cells expressing CG6986 | [3][6] |

Table 2: Dose-Dependent Effects of this compound on Muscle Contraction

| Species | Muscle Type | Effect | Threshold Concentration | EC50 | Reference |

| Drosophila melanogaster | Larval body wall | Sustained contraction | ~10⁻¹⁰ M - 10⁻⁹ M | 8.5 x 10⁻⁷ M | [18][19] |

| Rhodnius prolixus | Anterior midgut | Increased frequency and amplitude | ~10⁻⁹ M | Not Reported | [1] |

| Rhodnius prolixus | Hindgut | Increased basal tonus | ~10⁻⁹ M | Not Reported | [1] |

| Panulirus interruptus | Pyloric neurons | Increased burst frequency | 10⁻⁸ M | Not Reported | [20] |

| Limulus polyphemus | Deganglionated heart | Rhythmic contractions | > 1 µM | Not Reported | [21] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound signaling pathway.

Radioligand Binding Assay for this compound Receptor

This protocol is adapted from standard GPCR radioligand binding assays and is suitable for determining the binding affinity of this compound and its analogs to its receptor.[4][20][22][23]

Objective: To determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for a radiolabeled this compound analog and the inhibitory constant (Ki) for unlabeled this compound.

Materials:

-

Cell membranes prepared from cells expressing the this compound receptor (e.g., HEK293 cells transfected with the CG6986 gene).

-

Radiolabeled this compound analog (e.g., [³H]-proctolin or [¹²⁵I]-proctolin).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well filter plates.

-

Vacuum filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the this compound receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Saturation Binding Assay:

-

In a 96-well plate, add increasing concentrations of the radiolabeled this compound analog to a fixed amount of membrane preparation (e.g., 20-50 µg of protein).

-

For each concentration, prepare parallel wells containing a high concentration of unlabeled this compound (e.g., 10 µM) to determine non-specific binding.

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled this compound analog (typically at or near its Kd) and increasing concentrations of unlabeled this compound to a fixed amount of membrane preparation.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand + high concentration of unlabeled this compound).

-

Incubate as in the saturation binding assay.

-

-

Filtration: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding hyperbola to determine Kd and Bmax.

-

For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled this compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for Radioligand Binding Assays.

Intracellular Calcium Measurement using Fluo-3 AM

This protocol describes the use of the fluorescent Ca2+ indicator Fluo-3 acetoxymethyl (AM) ester to measure changes in intracellular calcium concentration in response to this compound stimulation.[3][13][24][25][26]

Objective: To visualize and quantify changes in intracellular Ca2+ levels in real-time upon application of this compound.

Materials:

-

Cultured cells (e.g., insect cell lines or primary muscle cells) or dissected insect muscle tissue.

-

Fluo-3 AM stock solution (in DMSO).

-

Pluronic F-127 (to aid dye loading).

-

Physiological saline solution appropriate for the insect species (e.g., modified hemolymph-like saline for Drosophila).

-

This compound solution.

-

Fluorescence microscope or a plate reader with fluorescence capabilities.

Procedure:

-

Cell Preparation: Plate cells on glass-bottom dishes or in a 96-well plate suitable for fluorescence imaging. For dissected tissue, secure the preparation in a perfusion chamber.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-3 AM (typically 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in the physiological saline.

-

Remove the culture medium or saline from the cells/tissue and replace it with the Fluo-3 AM loading solution.

-

Incubate in the dark at room temperature or 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.

-

-

Washing: Wash the cells/tissue several times with fresh physiological saline to remove extracellular dye.

-

Baseline Measurement: Acquire baseline fluorescence images or readings before the addition of this compound.

-

Stimulation: Add this compound at the desired concentration to the cells/tissue while continuously recording the fluorescence signal.

-

Data Acquisition: Record fluorescence intensity over time using an appropriate excitation (e.g., 488 nm) and emission (e.g., 525 nm) wavelength.

-

Data Analysis:

-

Quantify the change in fluorescence intensity over time.

-

Express the response as a change in fluorescence (ΔF) relative to the baseline fluorescence (F0), i.e., ΔF/F0.

-

Dose-response curves can be generated by stimulating with different concentrations of this compound.

-

Inositol Phosphate Accumulation Assay

This protocol is used to measure the production of inositol phosphates, a direct downstream consequence of PLC activation.[12][15][16][27][28]

Objective: To quantify the accumulation of inositol phosphates (primarily IP1, a stable metabolite of IP3) in response to this compound stimulation.

Materials:

-

Cells expressing the this compound receptor.

-

[³H]-myo-inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl). Lithium chloride (LiCl) is used to inhibit inositol monophosphatase, leading to the accumulation of IP1.

-

This compound solution.

-

Cell lysis buffer (e.g., perchloric acid or trichloroacetic acid).

-

Anion exchange chromatography columns (e.g., Dowex AG1-X8).

-

Elution buffers of increasing ionic strength to separate different inositol phosphates.

-

Scintillation cocktail and counter.

-

Alternatively, commercially available non-radioactive IP-One HTRF assay kits can be used.

Procedure (Radioactive Method):

-

Cell Labeling: Incubate cells overnight with [³H]-myo-inositol in an inositol-free medium to allow for its incorporation into membrane phosphoinositides.

-

Washing: Wash the cells to remove unincorporated [³H]-myo-inositol.

-

Stimulation: Pre-incubate the cells with stimulation buffer containing LiCl for a short period (e.g., 15-30 minutes). Then, stimulate the cells with this compound for a defined time (e.g., 30-60 minutes).

-

Lysis: Terminate the stimulation by adding ice-cold lysis buffer to extract the soluble inositol phosphates.

-

Separation: Neutralize the cell extracts and apply them to anion exchange columns.

-

Elution: Elute the different inositol phosphates sequentially using buffers with increasing salt concentrations. Collect the fractions corresponding to IP1, IP2, and IP3.

-

Quantification: Add scintillation cocktail to the collected fractions and measure the radioactivity using a scintillation counter.

-

Data Analysis: Express the results as the amount of radioactivity (e.g., in counts per minute, CPM) in each inositol phosphate fraction, normalized to the total radioactivity incorporated into the cells.

Experimental Workflow: Inositol Phosphate Accumulation Assay

Caption: Workflow for Inositol Phosphate Accumulation Assay.

Conclusion

The this compound signaling pathway represents a classic example of a Gq-coupled GPCR cascade, primarily utilizing the phospholipase C-IP3/DAG-Ca2+ axis to elicit its physiological effects. The methodologies outlined in this guide provide a robust framework for the detailed investigation of this pathway, from receptor-ligand interactions to the quantification of second messenger production. A thorough understanding of this signaling system is not only crucial for fundamental neurobiology but also holds significant potential for the development of targeted and effective insect pest management strategies. Future research may focus on identifying the specific downstream targets of PKC and the precise mechanisms by which elevated intracellular calcium leads to the diverse physiological responses mediated by this compound.

References

- 1. This compound: a review with emphasis on insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. labs.pbrc.edu [labs.pbrc.edu]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. Oral Dosing of Chemical Indicators for In Vivo Monitoring of Ca2+ Dynamics in Insect Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. A multiplexed fluorescent assay for independent second-messenger systems: decoding GPCR activation in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.physiology.org [journals.physiology.org]

- 15. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inositol phosphate (IP) accumulation assay [bio-protocol.org]

- 17. mdpi.com [mdpi.com]

- 18. Real-time In Vivo Recording of Arabidopsis Calcium Signals During Insect Feeding Using a Fluorescent Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Characterizing the physiological and behavioral roles of this compound in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 21. This compound induces rhythmic contractions and spikes in Limulus heart muscle [pubmed.ncbi.nlm.nih.gov]

- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 25. Reagent for Monitoring Intracellular Calcium Ion Fluo 3 | CAS 123632-39-3 Dojindo [dojindo.com]

- 26. researchgate.net [researchgate.net]

- 27. bmglabtech.com [bmglabtech.com]

- 28. researchgate.net [researchgate.net]

Proctolin's Modulation of Muscle Contraction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proctolin, a pentapeptide (Arg-Tyr-Leu-Pro-Thr), was the first insect neuropeptide to be isolated and sequenced.[1] It is a potent neuromodulator that plays a crucial role in regulating muscle contractions across a wide range of arthropods.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound on muscle contraction, with a focus on its receptor interactions, second messenger signaling cascades, and downstream physiological effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of insect physiology, pharmacology, and pest management.

Core Mechanism of Action: A Multi-faceted Signaling Cascade

This compound exerts its myotropic effects by binding to a specific G protein-coupled receptor (GPCR) on the surface of muscle cells.[1][3] The activation of this receptor initiates a complex intracellular signaling cascade that ultimately leads to an increase in muscle tension and potentiation of contractions. The primary signaling pathways implicated in this compound's action involve the second messengers cyclic adenosine monophosphate (cAMP), inositol trisphosphate (IP3), and a significant increase in intracellular calcium concentration.[1][2]

This compound Receptor: A High-Affinity G Protein-Coupled Receptor

The receptor for this compound is a Class A GPCR.[1][3] Studies on the orphan receptor CG6986 in Drosophila melanogaster have definitively identified it as a high-affinity this compound receptor.[1][3]

Quantitative Data on this compound Receptor Binding and Activation:

| Parameter | Value | Species/Tissue | Reference |

| EC50 | 0.3 nM | Drosophila melanogaster (expressed in mammalian cells) | [1][3] |

| IC50 | 4 nM | Drosophila melanogaster (expressed in mammalian cells) | [1][3] |

Second Messenger Signaling Pathways

The binding of this compound to its receptor triggers the activation of associated G proteins, leading to the production of intracellular second messengers. Evidence suggests the involvement of both the adenylyl cyclase and phospholipase C pathways, indicating potential Gs and Gq protein coupling.

Signaling Pathway of this compound-Induced Muscle Contraction

Caption: this compound signaling cascade leading to muscle contraction.

A central feature of this compound's action is the elevation of intracellular calcium levels. This is achieved through two primary mechanisms:

-

Influx of Extracellular Calcium: this compound modulates sarcolemmal ion channels, leading to an influx of extracellular Ca²⁺. This influx is critical for initiating the contractile response.

-

Release from Intracellular Stores: The activation of the PLC-IP3 pathway leads to the binding of IP3 to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺. Furthermore, the initial influx of extracellular Ca²⁺ can induce further calcium release from the SR through a process known as calcium-induced calcium release (CICR), mediated by ryanodine receptors.

This compound has been shown to modulate the activity of several types of ion channels in muscle fibers:

-

Potassium (K⁺) Channels: this compound can reduce the activity of non-voltage-dependent K⁺ channels. This inhibition of K⁺ efflux leads to membrane depolarization, which in turn can activate voltage-gated Ca²⁺ channels, further contributing to the increase in intracellular calcium.

-

Calcium (Ca²⁺) Channels: this compound can directly or indirectly modulate the activity of sarcolemmal Ca²⁺ channels, enhancing calcium influx.

Quantitative Data on this compound's Effect on Muscle Contraction:

| Effect | Value | Species/Tissue | Reference |

| Potentiation of Peak Force | 1.5 to 18-fold increase | Idotea baltica (crustacean) abdominal extensor muscle | |

| EC50 for Sustained Contractions | 8.5 x 10⁻⁷ M | Drosophila melanogaster larval body wall muscles | [4] |

| Threshold for Sustained Contractions | 10⁻⁹ to 10⁻⁸ M | Drosophila melanogaster larval body wall muscles | [4] |

Experimental Protocols

In Vitro Muscle Contraction Assay

This protocol outlines a general method for measuring the contractile response of isolated insect muscle to this compound.

Workflow for In Vitro Muscle Contraction Assay

Caption: Workflow for an in vitro muscle contraction assay.

Detailed Methodology:

-

Muscle Preparation: Isolate the desired muscle tissue (e.g., hindgut, oviduct, or specific skeletal muscles) from the insect of interest in a dissecting dish containing appropriate physiological saline.

-

Mounting: Securely mount the muscle preparation in a temperature-controlled organ bath filled with oxygenated physiological saline. One end of the muscle should be fixed, and the other attached to a sensitive force transducer.

-

Equilibration: Allow the muscle to equilibrate in the organ bath for a set period (e.g., 30-60 minutes) to achieve a stable baseline tension.

-

Baseline Recording: Record the spontaneous contractile activity of the muscle for a defined period before the addition of any compounds.

-

This compound Application: Add this compound to the organ bath in a cumulative manner, allowing the muscle to reach a stable response at each concentration before adding the next.

-

Data Acquisition: Continuously record the muscle tension throughout the experiment using a data acquisition system.

-

Data Analysis: Analyze the recorded data to determine parameters such as the amplitude and frequency of contractions. Construct a dose-response curve to calculate the EC50 value for this compound.

Calcium Imaging

This protocol describes a method for visualizing and quantifying changes in intracellular calcium concentration in muscle cells in response to this compound using a fluorescent calcium indicator.

Detailed Methodology:

-

Cell/Tissue Preparation: Prepare isolated muscle cells or whole muscle tissue suitable for microscopy.

-

Loading with Calcium Indicator: Incubate the preparation with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Fura-2 AM, in physiological saline for a specific duration to allow the dye to enter the cells.

-

Washing: Gently wash the preparation with fresh saline to remove any excess extracellular dye.

-

Imaging Setup: Mount the preparation on the stage of a fluorescence microscope equipped with a suitable excitation light source and emission filter for the chosen calcium indicator.

-

Baseline Imaging: Acquire a series of baseline fluorescence images before the application of this compound.

-

This compound Application: Perfuse the preparation with a solution containing this compound.

-

Time-Lapse Imaging: Continuously acquire fluorescence images at regular intervals to monitor the change in intracellular calcium concentration over time.

-

Data Analysis: Analyze the fluorescence intensity of individual cells or regions of interest over time. The change in fluorescence is proportional to the change in intracellular calcium concentration.

Conclusion

The mechanism of action of this compound on muscle contraction is a complex and finely regulated process involving a high-affinity GPCR and a cascade of intracellular signaling events. The elevation of intracellular calcium, driven by both influx from the extracellular space and release from internal stores, is the central event leading to the potentiation of muscle contraction. A thorough understanding of this mechanism is not only fundamental to insect physiology but also presents opportunities for the development of novel and specific insect control agents. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research and development in this area.

References

Unveiling the Proctolin Receptor: A Technical Guide to Identification and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and findings related to the identification and characterization of the Proctolin receptor. The neuropeptide this compound (Arg-Tyr-Leu-Pro-Thr) is a crucial signaling molecule in arthropods, modulating a variety of physiological processes including muscle contraction, cardioacceleration, and neurotransmission.[1][2] The identification of its cognate receptor was a significant step in understanding its mechanism of action and has opened avenues for the development of novel insecticides and research tools. This guide will delve into the experimental workflows, from initial identification to detailed characterization of its signaling pathways, providing researchers with the foundational knowledge to investigate this important receptor system.

Identification of the this compound Receptor

The this compound receptor was first identified in Drosophila melanogaster as the orphan G protein-coupled receptor (GPCR), CG6986.[1][3][4] This discovery was a culmination of efforts that involved molecular cloning and expression of the orphan receptor in heterologous cell systems, followed by screening against a library of neuropeptides.

Molecular Cloning and Heterologous Expression

The initial step in identifying the this compound receptor involved the cloning of the full-length cDNA of the candidate orphan receptor, CG6986, from Drosophila melanogaster. This cDNA was then subcloned into a mammalian expression vector suitable for high-level expression in cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney 293 (HEK-293) cells.[3][4]

Experimental Workflow for this compound Receptor Identification

References

- 1. Identification and characterization of a G protein-coupled receptor for the neuropeptide this compound in Drosophilamelanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mammalian Expression Vectors | HEK and CHO Expression | ATUM - ATUM [atum.bio]

- 3. Molecular identification of the first insect this compound receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Proctolin: A Neurohormone Modulating Crustacean Physiology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pentapeptide proctolin (Arg-Tyr-Leu-Pro-Thr) is a pivotal neurohormone in crustacean species, exerting significant modulatory effects on a wide array of physiological processes. Initially identified for its potent myotropic actions, this compound's role extends to the regulation of central pattern generators, modulation of sensory inputs, and control of cardiac function. This technical guide provides a comprehensive overview of the current understanding of this compound as a neurohormone in crustaceans, with a focus on its physiological effects, signaling mechanisms, and the experimental methodologies employed in its study. Quantitative data from key studies are summarized in structured tables for comparative analysis. Detailed signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of its function and the approaches to its investigation. This document is intended to serve as a valuable resource for researchers in crustacean neurobiology and pharmacology, as well as for professionals involved in the development of novel pesticides and veterinary drugs targeting invertebrate neuroendocrine systems.

Introduction

This compound is a highly conserved neuropeptide found throughout the Arthropoda phylum. In crustaceans, it functions as a neurohormone and a neuromodulator, playing a crucial role in shaping the output of neural circuits and regulating muscle performance. Its widespread distribution within the crustacean nervous system, including neurosecretory structures like the pericardial organs, underscores its importance in systemic physiological control.[1][2] This guide will delve into the multifaceted actions of this compound, its molecular mechanisms of action, and the analytical techniques used to characterize its function.

Physiological Roles of this compound in Crustaceans

This compound's physiological effects are diverse and have been documented across various crustacean species. Its primary roles include the potentiation of muscle contractions and the modulation of neuronal activity.

Myotropic and Myomodulatory Effects

This compound is a potent stimulator of both skeletal and visceral muscle contractions in crustaceans. It can initiate rhythmic contractions in quiescent muscles and enhance the force and frequency of existing contractions.

-

Skeletal Muscle: In the marine isopod Idotea baltica, this compound in nanomolar concentrations significantly enhances the contraction of abdominal extensor muscle fibers.[3] At a concentration of 5 x 10⁻⁹ M, it can potentiate the peak force of muscle contractions by 1.5- to 18-fold.[3] This effect is, in part, due to an increase in the muscle fiber's input resistance.[3]

-

Cardiac Muscle: this compound has been shown to strengthen the heartbeat in crabs and lobsters.[1]

-

Visceral Muscle: It enhances contractions of the stomatogastric muscles in various crustacean species.[1]

Neuromodulatory Effects

This compound acts as a significant neuromodulator within the crustacean central nervous system (CNS), particularly on central pattern generators (CPGs) that control rhythmic behaviors.

-

Stomatogastric Nervous System (STNS): this compound plays a critical role in modulating the motor patterns of the STNS, which controls the rhythmic movements of the foregut. Bath application of this compound can induce robust and characteristic motor patterns in the stomatogastric ganglion (STG) of crabs and lobsters, with a threshold concentration of approximately 10⁻⁹ M. The effects are dose-dependent.

-

Swimmeret System: In crayfish, this compound can excite the swimmeret system, which controls the rhythmic beating of the swimmerets for locomotion and ventilation. Perfusion of this compound through the isolated ventral nerve cord can initiate the swimmeret motor pattern in previously silent preparations.[4][5] The response is dose-dependent, with a threshold concentration of approximately 10⁻⁸ M and an EC₅₀ of 1.6 x 10⁻⁶ M.[4][5]

-

Sensory Neurons: this compound can also modulate the activity of sensory neurons. In a stretch receptor of the crayfish, this compound facilitates the afferent sensory responses at concentrations ranging from 10⁻⁹ to 10⁻⁶ M.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the physiological effects of this compound in various crustacean species.

Table 1: Myomodulatory Effects of this compound on Crustacean Muscle

| Species | Muscle Preparation | This compound Concentration | Observed Effect | Reference |

| Idotea baltica (Isopod) | Abdominal extensor muscle fibers | 10⁻⁹ - 10⁻⁶ M | Increased input resistance by up to 25% | [3] |

| Idotea baltica (Isopod) | Abdominal extensor muscle fibers | 5 x 10⁻⁹ M | 1.5- to 18-fold potentiation of peak contraction force | [3] |

| Idotea emarginata (Isopod) | Dorsal extensor muscle fibers | 1 µM | Potentiated amplitude of caffeine-induced contractures | [1] |

Table 2: Neuromodulatory Effects of this compound in Crustaceans

| Species | Neuronal Preparation | This compound Concentration | Observed Effect | Reference |

| Panulirus interruptus (Lobster) | Stomatogastric Ganglion (STG) | 10⁻⁹ - 10⁻⁶ M | Increased pyloric cycle frequency | |

| Panulirus interruptus (Lobster) | Isolated pacemaker AB neurons in STG | 10⁻⁶ M | Increased burst frequency from 0.36 to 2.2 Hz; Increased membrane potential oscillation from 10 to 24 mV | |

| Crayfish | Isolated ventral nerve cord (swimmeret system) | Threshold: ~10⁻⁸ M; EC₅₀: 1.6 x 10⁻⁶ M | Initiation of swimmeret motor pattern | [4][5] |

| Crayfish | Leg mechanoreceptor | 10⁻⁹ - 10⁻⁶ M | Facilitation of afferent sensory responses |

This compound Signaling Pathway

This compound exerts its effects by binding to a specific G-protein coupled receptor (GPCR) on the surface of target cells. While a specific this compound receptor has been cloned and characterized in the insect Drosophila melanogaster, providing a valuable model, the precise identity of the crustacean receptor is still under investigation. The downstream signaling cascade involves the activation of second messengers, leading to the modulation of ion channels and other cellular proteins.

The proposed signaling pathway for this compound in crustaceans involves:

-

Receptor Binding: this compound binds to a high-affinity GPCR on the neuronal or muscle cell membrane.

-

G-Protein Activation: This binding activates a heterotrimeric G-protein.

-

Second Messenger Production: The activated G-protein stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3]

-

Protein Kinase A Activation: cAMP activates protein kinase A (PKA).[3]

-

Phosphorylation of Target Proteins: PKA then phosphorylates various target proteins, including ion channels and contractile proteins.[3] In crustacean muscle, this compound induces the phosphorylation of a 30 kDa protein associated with the thin filament, which is recognized by an antiserum against troponin I.[1] This phosphorylation event is believed to be a key mechanism in the potentiation of muscle contraction.

-

Modulation of Ion Channels: In some crustacean muscle fibers, this compound's action involves the PKA-dependent phosphorylation and subsequent closure of non-voltage-dependent K⁺ channels, leading to an increased input resistance.[3] In neurons of the stomatogastric ganglion, this compound activates a voltage-dependent inward current.

Experimental Protocols

The study of this compound in crustaceans involves a range of sophisticated techniques, from peptide extraction and quantification to physiological and molecular assays. This section outlines the key experimental methodologies.

This compound Extraction and Quantification

5.1.1. Tissue and Hemolymph Collection: Tissues of interest, such as ganglia or muscles, are dissected and immediately placed in an extraction solvent, typically acidified methanol, to prevent enzymatic degradation. Hemolymph is collected by puncturing the pericardial sinus and is immediately mixed with a protein precipitating agent like trichloroacetic acid (TCA).[1]

5.1.2. Radioimmunoassay (RIA): RIA is a highly sensitive method for quantifying this compound levels in tissue extracts and hemolymph. The general steps are:

-

Antiserum Production: Antibodies against this compound are raised in rabbits by immunizing them with a this compound-protein conjugate.

-

Radiolabeling: Synthetic this compound is radiolabeled, typically with ¹²⁵I.

-

Competitive Binding: A known amount of radiolabeled this compound is mixed with the antiserum and a sample containing an unknown amount of this compound. The unlabeled this compound in the sample competes with the radiolabeled this compound for binding to the antibodies.

-

Separation and Counting: The antibody-bound this compound is separated from the free this compound, and the radioactivity of the bound fraction is measured.

-

Standard Curve: A standard curve is generated using known concentrations of unlabeled this compound, and the concentration in the sample is determined by interpolation.

5.1.3. High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify this compound from complex biological samples. A reversed-phase HPLC system is typically employed.

-

Sample Preparation: Tissue or hemolymph extracts are clarified by centrifugation and filtration.

-

Separation: The sample is injected onto a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., trifluoroacetic acid in water) is used to elute the peptides.

-

Detection: this compound is detected by its UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

-

Quantification: The amount of this compound is quantified by comparing the peak area to that of a known standard.

5.1.4. Mass Spectrometry (MS): MS is a powerful tool for the definitive identification and quantification of this compound.

-